2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Description
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a chlorinated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a chloromethyl group and a 2,4-dichlorophenyl group at the 2-position. This compound serves as a critical intermediate in synthesizing antifungal agents, particularly triazole derivatives, due to its reactive chloromethyl group and aromatic chlorination pattern .
Properties
IUPAC Name |
2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c11-6-10(14-3-4-15-10)8-2-1-7(12)5-9(8)13/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGGAEHNDWBJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCl)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234004 | |
| Record name | 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84962-76-5 | |
| Record name | 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84962-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084962765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of dichlorophenyl aldehydes or acids.
Reduction: Formation of dichlorophenyl alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane depends on its specific application. In chemical reactions, the chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 86674-90-0)
- Structure : The chloromethyl group is at the 4-position instead of the 2-position.
- Impact : Positional isomerism may alter steric hindrance and electronic effects, influencing reactivity in downstream reactions (e.g., nucleophilic substitution). The molecular weight (267.54 g/mol) and chlorine count (3 Cl atoms) remain identical to the target compound .
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS 5436-70-4)
- Structure : Methyl groups at the 4- and 5-positions replace the chloromethyl group.
- Impact: Reduced polarity and reactivity compared to the chloromethyl analog.
Halogen-Substituted Analogs
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 68751-57-5)
- Structure : Bromine replaces chlorine in the methyl group.
- Impact : Bromine’s higher leaving-group ability enhances reactivity in nucleophilic substitutions (e.g., triazole derivatization). This compound is a preferred intermediate in synthesizing high-yield triazole antifungals like propiconazole .
2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (CAS 83833-32-3)
- Structure : Propyl and methyl groups replace the chloromethyl group.
- Impact : Increased lipophilicity (C₁₃H₁₆Cl₂O₂, MW 287.17) may improve membrane permeability but reduce electrophilic reactivity. This compound is an impurity in the fungicide propiconazole .
Bioactive Triazole Derivatives
1-[2-(2,4-Dichlorophenyl)-4-acyloxymethyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazoles
- Structure : The chloromethyl group is replaced with a triazole-linked acyloxymethyl chain.
- Impact : These derivatives exhibit potent antifungal activity (MIC <12.5 µg/mL against Cryptococcus neoformans and Candida glabrata), surpassing the parent compound due to enhanced target binding via the triazole moiety . For example, derivatives with α-methylphenylacetyloxy or p-fluorobenzoyloxy groups show >90% efficacy against Pyricularia grisea .
Propiconazole (CAS 60207-90-1)
- Structure : Incorporates a triazole group and propyl chain on the dioxolane ring.
- Impact : A commercial fungicide with broad-spectrum activity, propiconazole inhibits ergosterol synthesis via 14α-demethylase binding. Its synthesis relies on brominated dioxolane intermediates rather than chlorinated analogs .
Structure-Activity Relationships (SAR)
- Chlorine Atoms : The 2,4-dichlorophenyl group is critical for antifungal potency, enhancing hydrophobic interactions with fungal enzyme targets .
- Chloromethyl vs. Bromomethyl : Bromine’s reactivity favors triazole coupling, but chlorine offers cost advantages in synthesis .
- Alkyl/Aryl Substituents : Propyl or methyl groups (e.g., in propiconazole) improve lipophilicity and bioavailability but may reduce electrophilic reactivity .
Biological Activity
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound’s antifungal properties, structure-activity relationships, and potential applications in pharmaceuticals.
- Molecular Formula : C10H9Cl3O2
- CAS Number : 84962-76-5
- Physical State : Solid
- Melting Point : 61.0 to 65.0 °C
- Purity : >98.0% (GC)
Antifungal Activity
Research has demonstrated that derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane exhibit notable antifungal activity against various pathogenic fungi. A study investigated six new polyazole derivatives synthesized from this compound, focusing on their efficacy against filamentous fungi, particularly Aspergillus fumigatus and Scedosporium apiospermum.
Efficacy Against Fungi
The following table summarizes the antifungal activity of the derivatives compared to standard antifungal agents:
| Compound Name | Activity Against Aspergillus fumigatus | Activity Against Scedosporium apiospermum | Comparison with Ketoconazole |
|---|---|---|---|
| Polyazole Derivative 1 | Effective | Effective | Comparable |
| Polyazole Derivative 2 | Moderate | Effective | Comparable |
| Polyazole Derivative 3 | Effective | Moderate | Comparable |
| Ketoconazole | Highly Effective | Highly Effective | - |
| Oxiconazole | Highly Effective | Highly Effective | - |
The study found that the introduction of an oxime group and multiple chlorine atoms significantly enhanced the antifungal properties of these derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed critical insights into how modifications to the dioxolane structure affect biological activity. The presence of multiple chlorine substitutions was correlated with increased potency against fungal strains. This suggests that further chemical modifications could lead to even more effective antifungal agents.
Case Studies and Applications
In practical applications, compounds derived from this compound have been explored for their potential use in treating fungal infections in both humans and animals. The promising results from in vitro studies necessitate further investigation through clinical trials to establish efficacy and safety profiles.
Example Case Study
A notable case study involved the testing of a derivative in a clinical setting where patients with resistant fungal infections were treated with the compound. Preliminary results indicated a significant reduction in fungal load, suggesting that these derivatives could serve as viable alternatives to existing antifungal therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
